molecular formula C10H11NO2 B13946568 3-(Cyclopropylmethyl)isonicotinic acid

3-(Cyclopropylmethyl)isonicotinic acid

Cat. No.: B13946568
M. Wt: 177.20 g/mol
InChI Key: AZXCZQKQCRGKFH-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is a derivative of pyridine with a carboxylic acid substituent at the 4-position and a cyclopropylmethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethyl)isonicotinic acid typically involves the following steps:

    Carboxylation: The carboxyl group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethyl)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The cyclopropylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Cyclopropylmethyl)isonicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive isonicotinic acid derivatives.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethyl)isonicotinic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic acid: A derivative of pyridine with a carboxylic acid group at the 4-position.

    Nicotinic acid: Similar to isonicotinic acid but with the carboxylic acid group at the 3-position.

    Picolinic acid: An isomer with the carboxylic acid group at the 2-position.

Uniqueness

3-(Cyclopropylmethyl)isonicotinic acid is unique due to the presence of the cyclopropylmethyl group, which can impart different chemical and biological properties compared to its analogs. This structural modification can enhance its reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

3-(cyclopropylmethyl)pyridine-4-carboxylic acid

InChI

InChI=1S/C10H11NO2/c12-10(13)9-3-4-11-6-8(9)5-7-1-2-7/h3-4,6-7H,1-2,5H2,(H,12,13)

InChI Key

AZXCZQKQCRGKFH-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2=C(C=CN=C2)C(=O)O

Origin of Product

United States

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